Chinensine B

Overview

Description

Chinensine B is a diterpenoid compound isolated from the rhizomes of Alpinia chinensis, a plant traditionally used in Chinese medicine. This compound has garnered attention due to its potential antitumor properties and other pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chinensine B involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of key intermediates through reactions such as cyclization, oxidation, and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from Alpinia chinensis or synthetic production using optimized chemical processes. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Chinensine B undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may vary depending on the substituent being introduced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives with potential biological activities .

Scientific Research Applications

Chemistry: Used as a starting material for the synthesis of other complex molecules.

Biology: Investigated for its role in modulating biological pathways.

Medicine: Explored for its antitumor, anti-inflammatory, and antimicrobial properties.

Industry: Potential use in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of Chinensine B involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound modulates various signaling pathways, including those involved in inflammation and oxidative stress .

Comparison with Similar Compounds

- Coronarin E

- Chinensine A

- Chinensine C

- Chinensine D

- Villosin

Comparison: Chinensine B is unique due to its specific molecular structure and the presence of certain functional groups that confer distinct biological activities. Compared to other similar compounds, this compound has shown a higher potency in certain biological assays, making it a valuable compound for further research and development .

Biological Activity

Chinensine B is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a polyketide, a type of secondary metabolite produced by various organisms, including fungi and plants. Its chemical structure features multiple functional groups that contribute to its biological activity. The structural elucidation of this compound has been achieved through various spectroscopic methods, confirming its unique arrangement of atoms which is crucial for its interaction with biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It has demonstrated effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cell lines. It has been shown to inhibit cell proliferation and promote programmed cell death in several types of cancer cells, including breast and colon cancer .

- Antioxidant Properties : The compound exhibits strong antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells. This property is particularly beneficial in protecting cells from damage associated with chronic diseases .

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been found to inhibit specific enzymes that are crucial for microbial survival and cancer cell proliferation. For instance, it may inhibit DNA gyrase in bacteria or topoisomerases in cancer cells .

- Modulation of Signaling Pathways : The compound can modulate various signaling pathways involved in cell survival and apoptosis. This includes the activation of caspases and the downregulation of anti-apoptotic proteins .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Antitumor Efficacy

In a study published in 2023, researchers evaluated the antitumor effects of this compound on human breast cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers compared to control groups. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of this compound against common pathogenic bacteria. The study revealed that this compound exhibited potent inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential use as an alternative antimicrobial agent .

Properties

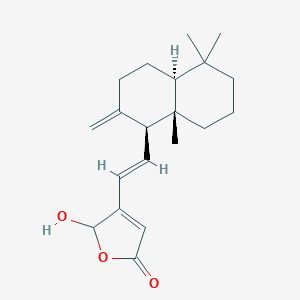

IUPAC Name |

3-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7-8,12,15-16,18,22H,1,5-6,9-11H2,2-4H3/b8-7+/t15-,16-,18?,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUPGEKTXQYTSU-AKHYNURPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(=O)OC3O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CC(=O)OC3O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.